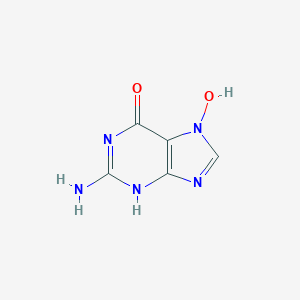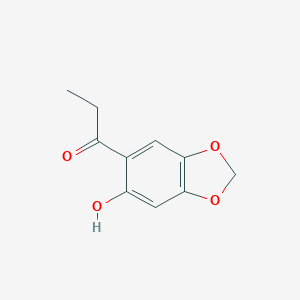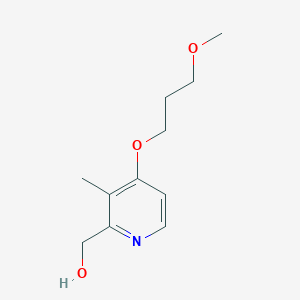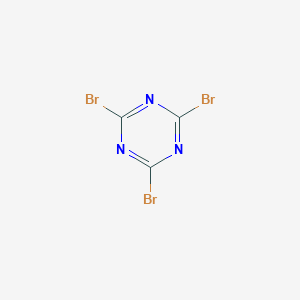
2,4,6-Tribromo-1,3,5-triazine
Vue d'ensemble
Description
2,4,6-Tribromo-1,3,5-triazine, also known as cyanuric bromide, is a chemical compound with the molecular formula C3Br3N3 . It has a molecular weight of 317.76 g/mol . The IUPAC name for this compound is 2,4,6-tribromo-1,3,5-triazine .
Synthesis Analysis
While specific synthesis methods for 2,4,6-Tribromo-1,3,5-triazine were not found in the search results, triazine derivatives can be synthesized through various methods . For instance, 2,4,6-Tricyano-1,3,5-triazine is an attractive precursor for the synthesis of extended layered and nanoporous carbon nitrides .
Molecular Structure Analysis
The molecular structure of 2,4,6-Tribromo-1,3,5-triazine consists of a triazine ring with three bromine atoms attached . The InChI string representation of the molecule is InChI=1S/C3Br3N3/c4-1-7-2(5)9-3(6)8-1 . The canonical SMILES representation is C1(=NC(=NC(=N1)Br)Br)Br .
Physical And Chemical Properties Analysis
2,4,6-Tribromo-1,3,5-triazine has a molecular weight of 317.76 g/mol . It has a computed XLogP3-AA value of 3, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The topological polar surface area is 38.7 Ų . The exact mass is 316.76219 g/mol and the monoisotopic mass is 314.76423 g/mol .
Applications De Recherche Scientifique
Synthesis of Derivatives for Biological Properties
2,4,6-Tribromo-1,3,5-triazine: serves as a precursor for synthesizing derivatives with significant biological properties. For instance, derivatives like hexamethylmelamine are clinically used for their antitumor properties in treating cancers such as lung, breast, and ovarian cancer . The versatility of the triazine structure allows for the creation of compounds with a range of biological activities.
Siderophore-Mediated Drug Development
The triazine derivatives also show potential as siderophores, which are molecules that bind and transport iron in microbial organisms. This property is exploited in the development of siderophore-mediated drugs, which can be used to target and disrupt bacterial iron acquisition .
Corticotrophin-Releasing Factor 1 Receptor Antagonists
Some 1,3,5-triazine compounds exhibit potent activity as corticotrophin-releasing factor 1 receptor antagonists. These compounds can be used in the treatment of depression and anxiety, as they play a role in the stress response .
Leukotriene C4 Antagonists
Derivatives of 2,4,6-Tribromo-1,3,5-triazine have been found to act as leukotriene C4 antagonists. These substances have a protective effect on HCl.ethanol-induced gastric lesions, which is valuable in the treatment of certain gastrointestinal disorders .
Chiral Stationary Phases in Chromatography
The triazine derivatives are utilized as chiral stationary phases in chromatography. They are particularly useful as chiral solvating agents for determining enantiomeric excess by NMR spectroscopy and for the determination of absolute configuration by circular dichroism .
Luminescent Materials and Optical Switches
The structural flexibility of triazines allows for their application in the preparation of luminescent materials and optical switches. These materials have potential uses in the development of new types of displays and lighting systems .
Metal Complexes and Liquid Crystals
1,3,5-Triazine derivatives form complexes with metals and can be structured into liquid crystals. These properties are valuable in the fields of materials science and electronics, where they can be used to create responsive materials and devices .
Polymers and Optical Brighteners
Finally, 2,4,6-Tribromo-1,3,5-triazine is used in the synthesis of polymers and optical brighteners. These applications are particularly relevant in the manufacturing of household washing powders, where they contribute to the cleaning efficacy and appearance of washed fabrics .
Orientations Futures
Mécanisme D'action
Target of Action
1,3,5-triazines, a class of compounds to which 2,4,6-tribromo-1,3,5-triazine belongs, have been known to display important biological properties . For example, some 1,3,5-triazines are used clinically due to their antitumor properties .
Mode of Action
It’s known that 1,3,5-triazines interact with their targets via sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .
Biochemical Pathways
It’s known that 1,3,5-triazines can affect various biochemical pathways, leading to their diverse biological properties .
Pharmacokinetics
It’s known that 2,4,6-tribromo-1,3,5-triazine can be rapidly metabolized in both human and rat liver microsomes .
Result of Action
It’s known that 2,4,6-tribromo-1,3,5-triazine can contribute to high levels of 2,4,6-tribromophenol (2,4,6-tbp) in humans .
Propriétés
IUPAC Name |
2,4,6-tribromo-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br3N3/c4-1-7-2(5)9-3(6)8-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYBUUMUUNCHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274819 | |
| Record name | 2,4,6-Tribromo-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromo-1,3,5-triazine | |
CAS RN |
14921-00-7 | |
| Record name | Cyanuric bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014921007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Tribromo-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYANURIC BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6S2VES5UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



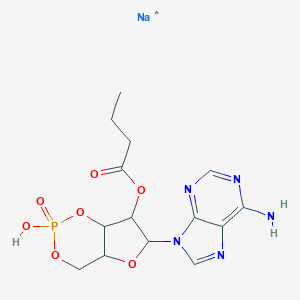
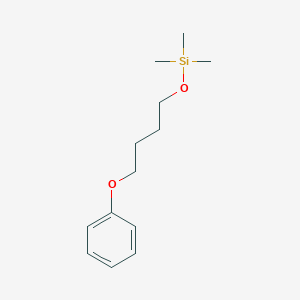

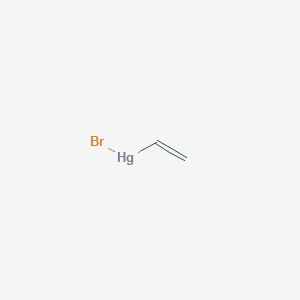


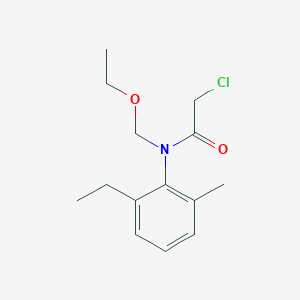
![(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B104952.png)

